Phenformin

Übersicht

Beschreibung

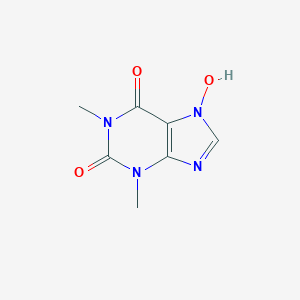

Phenformin ist ein Antidiabetikum, das zur Klasse der Biguanide gehört. Es wurde 1957 entwickelt und wurde hauptsächlich zur Behandlung von Typ-II-Diabetes mellitus eingesetzt. This compound wirkt, indem es die glykämische Kontrolle verbessert, die Insulinsensitivität steigert, die Glukoseaufnahme im Darm verringert und die Glukoseproduktion in der Leber reduziert . Aufgrund seiner Assoziation mit einem hohen Risiko für Laktazidose wurde es Ende der 1970er Jahre von den meisten Märkten zurückgezogen .

2. Herstellungsmethoden

This compound kann durch eine Reaktion synthetisiert werden, an der Phenethylamin und Dicyandiamid beteiligt sind. Die Reaktion findet typischerweise unter Rückflussbedingungen in einem Ethanol-Lösungsmittel statt. Das Produkt, Phenforminhydrochlorid, wird dann durch Umkristallisation gereinigt . Industrielle Produktionsverfahren umfassen ähnliche Synthesewege, werden aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Wirkmechanismus

Target of Action

Phenformin primarily targets the AMP-activated protein kinase (AMPK) . AMPK is an ultra-sensitive cellular energy sensor that monitors energy consumption and down-regulates ATP-consuming processes when activated . Additionally, this compound has been found to target DDIT4 (DNA damage inducible transcript 4) and NIBAN1 (niban apoptosis regulator 1) .

Mode of Action

this compound interacts with its primary target, AMPK, by binding to it . This binding activates AMPK, leading to a decrease in energy consumption and ATP-consuming processes . The activation of AMPK tricks insulin-sensitive cells into thinking that insulin levels are low, causing the body to use glucose as if in a state of low caloric consumption .

Biochemical Pathways

this compound affects several biochemical pathways. It decreases the absorption of glucose by the intestines, decreases the production of glucose in the liver, and increases the body’s ability to use insulin more effectively . More specifically, this compound improves glycemic control by improving insulin sensitivity . It also triggers endoplasmic reticulum (ER) stress, which activates PERK (protein kinase R-like ER kinase), leading to increased translation of ATF4 .

Pharmacokinetics

this compound is less polar and more lipid-soluble than metformin, exhibiting a higher affinity for mitochondrial membranes . This property likely influences its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .

Result of Action

this compound’s action results in significant molecular and cellular effects. It suppresses cell proliferation and promotes autophagy and apoptosis, significantly inhibiting cell growth . It induces the expression of both DDIT4 and NIBAN1, promoting autophagy .

Action Environment

The action of this compound is resilient to environmental factors. Unlike metformin, whose pro-longevity effect can vary depending on environmental conditions, this compound prompts robust lifespan extension in the face of environmental changes . This resilience makes this compound a more robust agent for understanding the longevity-promoting mechanisms downstream of biguanides .

Wissenschaftliche Forschungsanwendungen

Krebsforschung: Phenformin hat sich als vielversprechendes Antitumormittel erwiesen.

Stoffwechselstudien: This compound wird in der Forschung verwendet, um Stoffwechselwege und die Auswirkungen der AMPK-Aktivierung auf den Zellstoffwechsel zu untersuchen.

Pharmakologische Studien: This compound dient als Modellverbindung für die Untersuchung der Pharmakokinetik und Pharmakodynamik von Biguaniden.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Aktivierung der AMP-aktivierten Proteinkinase (AMPK) aus. AMPK ist ein zellulärer Energiesensor, der den Energiehaushalt reguliert, indem er ATP-verbrauchende Prozesse hemmt und ATP-erzeugende Pfade fördert . Durch die Aktivierung von AMPK verbessert this compound die Insulinsensitivität, reduziert die hepatische Glukoseproduktion und erhöht die Glukoseaufnahme im peripheren Gewebe . Darüber hinaus beeinflusst this compound den Zellstoffwechsel und Ionen-Transportprozesse .

Biochemische Analyse

Biochemical Properties

Phenformin binds to the AMP-activated protein kinase (AMPK), an ultra-sensitive cellular energy sensor that monitors energy consumption and down-regulates ATP-consuming processes when activated . This interaction influences cellular metabolism and decreases ion transport processes .

Cellular Effects

This compound has been shown to suppress cell proliferation and promote autophagy and apoptosis, significantly inhibiting cell growth both in vivo and in vitro . It triggers endoplasmic reticulum (ER) stress to activate PERK (protein kinase R-like ER kinase), which phosphorylates the transitional initial factor eIF2 . The increased phosphorylation of eIF2 leads to the increased translation of ATF4 .

Molecular Mechanism

This compound’s molecular mechanism of action involves its binding to AMPK . It triggers ER stress to activate PERK, leading to the phosphorylation of eIF2 and the increased translation of ATF4 . This mechanism promotes autophagic and apoptotic cell death, suppressing cell growth .

Dosage Effects in Animal Models

In murine models, this compound has been associated with a reduced incidence of 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary tumors . It enhances the effects of chemotherapy and elicits antiproliferative effects, alongside inducing apoptosis, in neuroblastoma .

Metabolic Pathways

This compound is involved in metabolic pathways that decrease the absorption of glucose by the intestines, decrease the production of glucose in the liver, and increase the body’s ability to use insulin more effectively . It improves glycemic control by improving insulin sensitivity .

Subcellular Localization

This compound is known to accumulate majorly in the mitochondria within cells . This subcellular localization is crucial for its activity as it inhibits mitochondrial complex I of the electron transport chain .

Vorbereitungsmethoden

Phenformin can be synthesized through a reaction involving phenethylamine and dicyandiamide. The reaction typically occurs under reflux conditions in an ethanol solvent. The product, this compound hydrochloride, is then purified through recrystallization . Industrial production methods involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

Phenformin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Phenylessigsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen die Phenethylgruppe durch andere funktionelle Gruppen ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

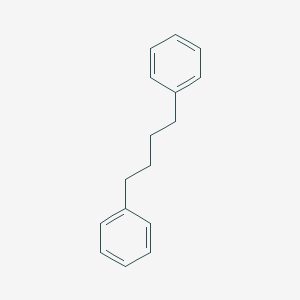

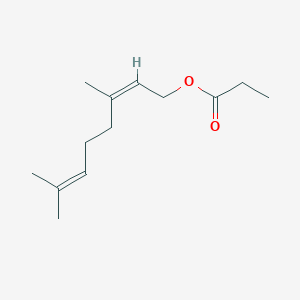

IUPAC Name |

1-(diaminomethylidene)-2-(2-phenylethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H6,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFJFFQQTFMIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023449 | |

| Record name | Phenformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystals from isopropanol; pH (0.1 Molar aq soln): 6.7; MP 175-178 °C; Sol in water /Hydrochloride/, 2.32e-01 g/L | |

| Record name | Phenformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENFORMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phenformin binds to the AMP-activated protein kinase (AMPK). AMPK is an ultra-sensitive cellular energy sensor that monitors energy consumption and down-regulates ATP-consuming processes when activated. The biguanide phenformin has been shown to independently decrease ion transport processes, influence cellular metabolism and activate AMPK. Phenformin's hypoglycemic activity is related the effect it has in activating AMPK and fooling insulin sensitive cells into thinking that insulin levels are low and causing the body to use glucose as if in a state of low caloric consumption. This drug also seems to inhibit several varients of ATP-sensitive potassium channels (namely the receptor subtype Kir6.1)., IN VITRO, PHENFORMIN, IN RELATIVELY LARGE DOSES, INCR GLUCOSE UTILIZATION BY ENHANCING ANAEROBIC GLYCOLYSIS. THIS IS THOUGHT TO OCCUR AS RESULT OF, OR COINCIDENT WITH, INHIBITION OF CELLULAR RESPIRATION. ...ADENOSINE TRIPHOSPHATE (ATP) CONCN FALL & THOSE OF LACTATE INCR. SECOND ACTION OF DRUG IS TO DECR GLUCONEOGENESIS., ...MOST RECENTLY RECOGNIZED IS INHIBITION OF INTESTINAL ABSORPTION OF GLUCOSE & PROBABLY CERTAIN OTHER SUBSTANCES AS WELL; FOR EXAMPLE, DECR ABSORPTION OF VITAMIN B12 HAS BEEN OBSERVED. ...DOES NOT ACT IN NORMAL SUBJECT...PRESUMABLY BECAUSE INCR IN PERIPHERAL GLUCOSE UTILIZATION IS COMPENSATED FOR BY INCR HEPATIC GLUCOSE..., BIGUANIDES APPARENTLY LOWER BLOOD SUGAR INDIRECTLY BY INHIBITING GLUCONEOGENESIS & INCR INSULIN SENSITIVITY. /ORAL HYPOGLYCEMICS/, They induce and increase in peripheral glucose utilization, a decrease in hepatic gluconeogenesis, and a decrease in intestinal absorption of glucose, vitamin B, and bile acids. /Biguanides/, Phenformin generally lowers the blood sugar only in the diabetic patient; it also depresses the blood sugar level in a nutritionally starved individual but not in one who is well fed. In its usual dose administered to a healthy individual, phenformin does not induce lactic acidosis. Phenformin requires insulin for its action, but does not induce and elevation in plasma insulin levels. | |

| Record name | Phenformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENFORMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

114-86-3 | |

| Record name | Phenformin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenformin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenformin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD5K7529CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENFORMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 178 °C | |

| Record name | Phenformin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenformin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.